molecular formula C18H21N3O B12301967 D-Lysergic acid monoethylamide

D-Lysergic acid monoethylamide

Cat. No.: B12301967
M. Wt: 295.4 g/mol
InChI Key: VEBWTGYUIBTVNR-UHFFFAOYSA-N
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Description

9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide is a chemical compound with the molecular formula C18H21N3O. It is part of the ergoline family, which is known for its diverse pharmacological properties. This compound is also referred to as Deethyl-LSD or Lysergic acid ethylamide .

Preparation Methods

The synthesis of 9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide typically involves the following steps:

Chemical Reactions Analysis

9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at these receptors, modulating neurotransmitter release and influencing various physiological and psychological processes. The compound’s effects are mediated through the activation of specific serotonin receptor subtypes, leading to changes in mood, perception, and cognition .

Comparison with Similar Compounds

9,10-Didehydro-N-ethyl-6-methylergoline-8beta-carboxamide is unique compared to other similar compounds due to its specific structural features and pharmacological properties. Similar compounds include:

    Lysergic acid diethylamide (LSD): Known for its potent psychoactive effects.

    Ergometrine: Used in the treatment of postpartum hemorrhage.

    Ergotamine: Used to treat migraines.

    Methysergide: Used as a prophylactic treatment for migraines .

Properties

IUPAC Name

N-ethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-3-19-18(22)12-7-14-13-5-4-6-15-17(13)11(9-20-15)8-16(14)21(2)10-12/h4-7,9,12,16,20H,3,8,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBWTGYUIBTVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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